methyl 2-(3-bromo-5-ethynylphenoxy)acetate
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Overview
Description
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an organic compound with a complex structure that includes a bromine atom, an ethynyl group, and a phenoxy group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-5-ethynylphenoxy)acetate typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted phenol with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The final step involves esterification to form the acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural complexity.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which methyl 2-(3-bromo-5-ethynylphenoxy)acetate exerts its effects depends on its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the ethynyl and phenoxy groups.
Ethyl 2-(3-bromo-5-ethynylphenoxy)acetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-chloro-5-ethynylphenoxy)acetate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2758002-15-0 |
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Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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